Comprehensive Physicochemical Profiling of [1-(Aminomethyl)cyclopentyl]methanol Hydrochloride
Comprehensive Physicochemical Profiling of [1-(Aminomethyl)cyclopentyl]methanol Hydrochloride
Target Audience: Research Scientists, Medicinal Chemists, and Formulation Engineers Document Type: Technical Whitepaper & Analytical Guide
Structural Rationale and Pharmacophoric Significance[1-(Aminomethyl)cyclopentyl]methanol hydrochloride (CAS: 1797333-92-6) is a highly versatile, geminally disubstituted cycloalkane building block extensively utilized in modern drug discovery. Understanding the physical properties of this compound requires analyzing its structural components and the rationale behind its specific salt form.
The Thorpe-Ingold Effect in Scaffold Design
The architectural core of this molecule features a cyclopentane ring with a 1,1-disubstitution pattern (geminal substitution) comprising an aminomethyl ( −CH2NH2 ) and a hydroxymethyl ( −CH2OH ) group. The inclusion of the bulky cyclopentyl ring at the geminal position induces the Thorpe-Ingold (or gem-dialkyl) effect [1].
By compressing the internal C-C-C bond angle of the cyclopentane ring, the exocyclic aminomethyl and hydroxymethyl groups are sterically forced into closer spatial proximity[1]. In medicinal chemistry, this entropically restricts the molecule's conformational flexibility, which can significantly enhance target binding affinity by pre-organizing the pharmacophore into its bioactive conformation[1]. Furthermore, this proximity accelerates subsequent cyclization reactions, making it an ideal precursor for spirocyclic drug scaffolds.
Pharmaceutical Salt Selection Rationale
The parent free base of this compound is a primary aliphatic amine, which is typically prone to atmospheric oxidation and often manifests as a difficult-to-handle, hygroscopic oil. Conversion to the hydrochloride salt is a deliberate pharmaceutical strategy[2]. As established in pharmaceutical salt selection guidelines, the HCl counterion forms a strong ionic interaction with the protonated amine, which dramatically improves the compound's crystallinity, melting point, and thermodynamic stability[2]. This ensures a robust, easy-to-handle powder with high aqueous solubility suitable for physiological assays[2].
Caption: Pharmacophoric and structural feature mapping of the compound.
Core Physicochemical Properties
To facilitate rapid reference for formulation and synthesis planning, the fundamental physicochemical properties of the compound are summarized below, derived from standardized supplier characterization data.
| Property | Value / Description |
| Chemical Name | [1-(Aminomethyl)cyclopentyl]methanol hydrochloride |
| CAS Number | 1797333-92-6 |
| Molecular Formula | C7H15NO⋅HCl (or C7H16ClNO ) |
| Molecular Weight | 165.66 g/mol |
| Physical Form | Solid powder |
| Solubility | Highly soluble in aqueous buffers and polar protic solvents (e.g., Methanol, DMSO) |
| Storage Conditions | Room Temperature (RT), desiccated |
| GHS Hazard Codes | H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3) |
| Signal Word | Warning (GHS07 Pictogram) |
Analytical Characterization Protocols
Ensuring the structural integrity and purity of[1-(Aminomethyl)cyclopentyl]methanol hydrochloride requires a multi-modal analytical approach. The following self-validating protocols are designed to confirm chemical identity while ruling out synthetic impurities.
Caption: Multi-modal analytical characterization workflow for structural validation.
Protocol 3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
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Causality & Design : Deuterated water ( D2O ) is selected as the solvent due to the excellent solubility profile of the HCl salt. Note that in D2O , the exchangeable protons (the −NH3+ and −OH protons) will undergo deuterium exchange and will not be visible in the 1H spectrum, effectively simplifying the aliphatic region analysis.
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Step 1 (Preparation) : Dissolve 10 mg of the compound in 0.6 mL of D2O containing 0.05% TSP as an internal standard for chemical shift calibration at 0.0 ppm.
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Step 2 (Acquisition) : Acquire 1H NMR at 400 MHz (minimum 16 scans) and 13C NMR at 100 MHz (minimum 512 scans).
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Step 3 (Self-Validation Check) : The 1H spectrum must integrate to exactly 12 non-exchangeable protons (8 from the cyclopentyl ring, 2 from the −CH2−O , and 2 from the −CH2−N ). The 13C spectrum must display exactly 4 distinct carbon environments due to the C2v -like local symmetry of the cyclopentyl ring ( C1 quaternary, C2/C5 equivalent, C3/C4 equivalent) plus the two exocyclic methylene carbons.
Protocol 3.2: Attenuated Total Reflectance FTIR (ATR-FTIR)
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Causality & Design : ATR-FTIR is chosen over traditional KBr pelleting to prevent potential ion-exchange artifacts between the hydrochloride salt and the KBr matrix under high pressure.
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Step 1 (Background) : Collect a background spectrum of the ambient atmosphere (32 scans, 4 cm⁻¹ resolution) to subtract CO2 and water vapor.
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Step 2 (Measurement) : Place 1-2 mg of the neat powder directly onto the diamond crystal. Apply consistent pressure using the anvil.
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Step 3 (Diagnostic Bands) : Validate the structure by identifying a broad, intense band between 3300–2800 cm⁻¹ indicative of overlapping O-H and N-H stretching (typical of ammonium salts). The C-O stretching vibration should appear prominently around 1050 cm⁻¹.
Thermodynamic Solubility Profiling
Aqueous solubility is a critical parameter for both in vitro assay design and in vivo bioavailability. The shake-flask method is employed here as it represents the gold standard for thermodynamic (equilibrium) solubility, as opposed to kinetic solubility.
Caption: Thermodynamic solubility profiling workflow for amine hydrochloride salts.
Protocol 4.1: Shake-Flask Equilibrium Method
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Causality & Design : Testing across a physiological pH gradient (pH 1.2, 4.5, and 7.4) mimics the gastrointestinal tract. Because the molecule contains a primary aliphatic amine (typical pKa ~9.5-10.5), it will remain fully protonated and highly soluble across this entire physiological range.
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Buffer Preparation : Prepare 50 mM buffers for pH 1.2 (HCl/KCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate).
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Saturation : Add excess solid compound (~50 mg) to 1 mL of each buffer in a sealed glass vial to ensure a saturated suspension.
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Incubation : Agitate the vials at 300 RPM at exactly 37.0 ± 0.5 °C for 24 hours. Causality: A 24-hour incubation ensures the system reaches true thermodynamic equilibrium between the solid crystal lattice and the solvated ions.
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Phase Separation : Centrifuge the suspensions at 10,000 x g for 15 minutes at 37 °C to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter. Validation Check: Discard the first 100 µL of filtrate to account for potential membrane adsorption errors.
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Quantification : Dilute the filtrate appropriately and quantify the concentration using LC-MS/MS against a 5-point calibration curve ( R2>0.995 ).
Safety and Handling Procedures
As an amine hydrochloride salt, the compound is generally stable but exhibits specific irritant properties that must be managed during laboratory handling.
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Hazards : Classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).
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Handling : Standard BSL-1 laboratory precautions apply. Weighing should be conducted within a ventilated balance enclosure or fume hood to prevent inhalation of fine particulates. Nitrile gloves and safety goggles are mandatory.
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Storage : Store in a tightly sealed container at room temperature. Inclusion of a desiccant packet is highly recommended to prevent moisture absorption, which could compromise the crystalline lattice and alter the effective molecular weight during precise molar weighing.
References
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Title : Salt Selection in Drug Development Source : Pharmaceutical Technology (Vol. 32, Issue 3) URL :[Link]
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Title : Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry Source : ResearchGate URL :[Link]
